4-iodo-5-methoxy-2-methyl-1,3-thiazole
Description
Properties
CAS No. |
2751616-04-1 |
|---|---|
Molecular Formula |
C5H6INOS |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Iodine (I₂) is employed alongside an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), to generate the iodonium ion (I⁺). The reaction typically proceeds in polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) at ambient temperature (20–25°C). A representative procedure includes:
-
Dissolving 5-methoxy-2-methyl-1,3-thiazole (1 equiv) in DCM.
-
Adding iodine (1.2 equiv) and H₂O₂ (1.5 equiv) dropwise under stirring.
-
Quenching with aqueous sodium thiosulfate after 6–8 hours.
Yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol.
Table 1: Optimization of Direct Iodination Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | DCM | 25 | 8 | 78 |
| NaOCl | MeCN | 25 | 6 | 72 |
| N-Iodosuccinimide | Toluene | 50 | 4 | 68 |
Metal-Catalyzed Halogen Exchange
For substrates bearing a bromine atom at the 4-position, metal-catalyzed halogen exchange offers a viable route. This method, adapted from analogous benzothiazole iodination, utilizes copper(I) iodide (CuI) and sodium iodide (NaI) under inert conditions.
Procedure and Scalability
-
A Schlenk tube is charged with 4-bromo-5-methoxy-2-methyl-1,3-thiazole (1 equiv), CuI (10 mol%), and NaI (2 equiv) in dioxane.
-
The mixture is heated to 110°C under argon for 24 hours.
-
Purification via flash chromatography (hexane/EtOAc 10:1) affords the product in 82–89% yield.
This method avoids harsh oxidizing agents but requires anhydrous conditions and elevated temperatures.
Industrial-Scale Continuous Flow Synthesis
Industrial production prioritizes efficiency and safety, often employing continuous flow reactors. Key advantages include:
-
Enhanced Heat Transfer : Mitigates exothermic risks during iodination.
-
Automated Control : Precise regulation of residence time (10–15 minutes) and temperature (30°C).
A typical setup involves pumping reactants through a packed-bed reactor containing immobilized iodine and oxidizing agents, achieving >90% conversion with minimal byproducts.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for 4-Iodo-5-methoxy-2-methyl-1,3-thiazole Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Electrophilic | 65–78 | 95–98 | High | Moderate |
| Metal-Catalyzed Exchange | 82–89 | 97–99 | Moderate | High |
| Diazotization-Iodination | 70–75 | 90–92 | Low | Low |
| Continuous Flow | >90 | >99 | Very High | High |
-
Direct Electrophilic Iodination : Best for laboratory-scale synthesis due to simplicity.
-
Metal-Catalyzed Exchange : Ideal for bromide precursors but requires transition metals.
-
Continuous Flow : Superior for industrial applications, offering unmatched throughput.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-methoxy-2-methyl-1,3-thiazole or 4-thiol-5-methoxy-2-methyl-1,3-thiazole.
Oxidation: Formation of 4-iodo-5-methoxy-2-methyl-1,3-thiazole-4-carboxaldehyde or 4-iodo-5-methoxy-2-methyl-1,3-thiazole-4-carboxylic acid.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
Scientific Research Applications
4-iodo-5-methoxy-2-methyl-1,3-thiazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-5-methoxy-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, while the methoxy and methyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazole derivatives vary widely in substituent type and position, impacting their physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Effects on Thiazole Derivatives
Physical and Spectral Properties
- Melting Points : Bromophenyl-substituted thiazoles (e.g., 9c in ) exhibit higher melting points (∼200–220°C) due to halogen-related crystallinity, whereas methoxy-substituted analogs (e.g., 9e in ) show lower melting points (∼180°C) due to reduced symmetry .
- Spectroscopic Data: IR: N-H stretches in 2-amino-thiazoles appear at 3308–3116 cm⁻¹, while C-I stretches (∼500 cm⁻¹) in the target compound would distinguish it from bromo or chloro analogs . NMR: The methyl group at position 2 in the target compound would resonate as a singlet at δ 2.4–2.6 ppm (¹H) and δ 15–20 ppm (¹³C), comparable to methyl groups in ’s derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-iodo-5-methoxy-2-methyl-1,3-thiazole, and what methodological considerations ensure optimal yield and purity?
- Answer : The synthesis typically involves cyclization of α-haloketones with thiourea derivatives under reflux conditions. For example, DMSO is often used as a solvent due to its high polarity, which facilitates cyclization at elevated temperatures (e.g., 18 hours at 120°C). Post-reaction, distillation under reduced pressure and recrystallization (water-ethanol mixtures) are critical for purification . Catalysts like copper(I) iodide or palladium complexes may enhance iodination efficiency, particularly for introducing the iodine substituent at the 4-position . Monitoring reaction progress via TLC and confirming purity via elemental analysis or HPLC is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 4-iodo-5-methoxy-2-methyl-1,3-thiazole, and how are data interpreted?
- Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5–2.7 ppm). Coupling patterns in <sup>1</sup>H NMR resolve thiazole ring protons .
- IR : Stretching frequencies for C-I (500–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-I ≈ 2.09 Å) and dihedral angles to confirm planarity of the thiazole ring .
Q. What are the primary biological activities associated with 4-iodo-5-methoxy-2-methyl-1,3-thiazole, and how do structural features influence these activities?
- Answer : The iodine atom enhances electrophilicity, improving interactions with biological targets (e.g., enzymes or DNA). Methoxy and methyl groups increase lipophilicity, aiding membrane penetration. Comparative studies show thiazole derivatives with halogens (I, Cl) exhibit stronger antimicrobial and anticancer activity than non-halogenated analogs . For example, iodine’s large atomic radius may disrupt protein-DNA interactions in cancer cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-iodo-5-methoxy-2-methyl-1,3-thiazole derivatives across different studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Standardize testing protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .
- Perform SAR studies to isolate the impact of substituents. For instance, replacing iodine with bromine reduces anticancer efficacy by 40%, highlighting iodine’s critical role .
- Use computational docking (AutoDock Vina) to compare binding affinities across structural analogs, identifying key interactions (e.g., halogen bonding with kinase active sites) .
Q. What computational strategies are employed to predict the reactivity and regioselectivity of 4-iodo-5-methoxy-2-methyl-1,3-thiazole in substitution reactions?
- Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites. The 5-methoxy group directs electrophiles to the 4-iodo position due to electron-donating resonance effects .
- Molecular dynamics simulations : Model solvation effects (e.g., DMSO vs. ethanol) on reaction pathways. Polar solvents stabilize transition states for nucleophilic substitutions at the iodine site .
- Hammett plots : Quantify substituent effects on reaction rates. A σp value of -0.27 for the methoxy group indicates moderate electron donation, favoring SNAr mechanisms .
Q. How can synthetic methodologies be optimized to improve yields of 4-iodo-5-methoxy-2-methyl-1,3-thiazole derivatives for structure-activity relationship (SAR) studies?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes, improving yield by 15–20% while minimizing decomposition .
- Flow chemistry : Enhances reproducibility for iodination steps by maintaining precise temperature control (ΔT ± 2°C) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the methoxy group during iodination, preventing undesired side reactions .
Q. What strategies are effective in designing 4-iodo-5-methoxy-2-methyl-1,3-thiazole analogs with enhanced pharmacokinetic properties?
- Answer :
- Prodrug modification : Introduce ester moieties at the 2-methyl position to improve solubility. Hydrolysis in vivo releases the active compound .
- Lipinski’s Rule compliance : Adjust logP values (<5) by replacing iodine with fluorine in non-critical positions, balancing activity and bioavailability .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them with deuterium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
